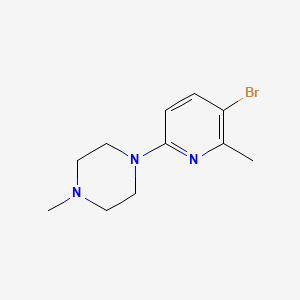
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine
Vue d'ensemble
Description
“1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine” is a chemical compound. It has a similar structure to “1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine”, which has a molecular weight of 284.19 . Another related compound is “(5-Bromo-6-methylpyridin-2-yl)methanol” with a molecular weight of 202.05 .
Applications De Recherche Scientifique
Radiotracer Development for Neuroinflammation Imaging
Wang et al. (2018) synthesized a series of compounds, including a related compound to "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine," for potential use as PET (Positron Emission Tomography) agents targeting the IRAK4 enzyme in neuroinflammation. This synthesis process highlights the compound's relevance in developing tools for neuroimaging and understanding neuroinflammatory processes at the molecular level (Wang et al., 2018).
Anticancer Activities
Research into novel Mannich bases derived from similar structural compounds has indicated moderate cytotoxic activity against prostate cancer cell lines, showcasing the potential of these compounds in developing anticancer therapies. Such studies emphasize the structural versatility and pharmacological potential of these compounds in targeting cancer cells (Demirci & Demirbas, 2019).
Enzyme Inhibition Modeling
The structural characteristics of "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine" and its derivatives have been utilized to model the active sites of type 3 copper proteins, offering insights into the enzymatic mechanisms and the role of thioether groups in increasing catecholase activity. This type of research is fundamental for understanding enzyme functions and designing enzyme inhibitors (Merkel et al., 2005).
Development of Novel Pharmaceutical Agents
Further, compounds structurally related to "1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine" have been explored for their potential as ligands for serotonin receptors, specifically the 5-HT6 subtype, which is implicated in cognitive impairment. This research contributes to the development of new therapeutic agents for treating neurological disorders (Latacz et al., 2019).
Propriétés
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-10(12)3-4-11(13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSLCLOMSJQONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

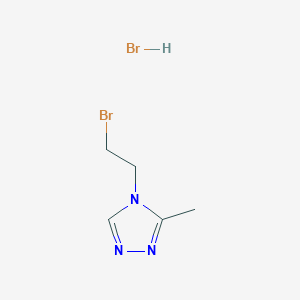
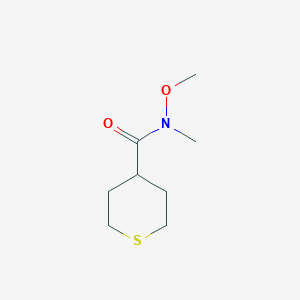
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
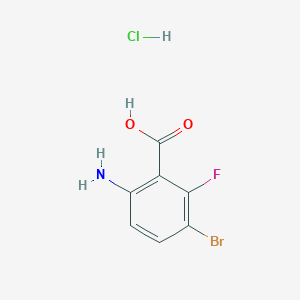
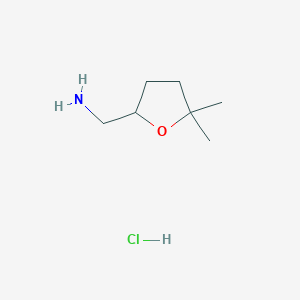
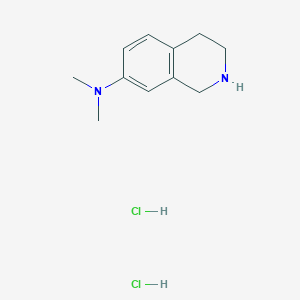
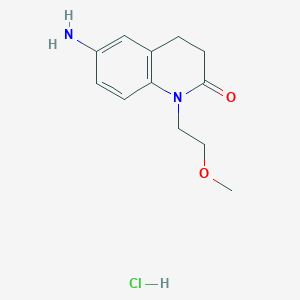
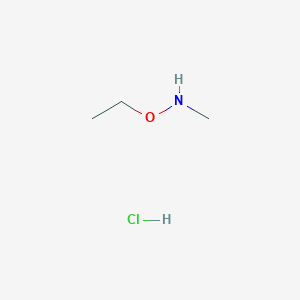
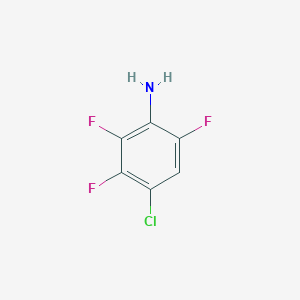
![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
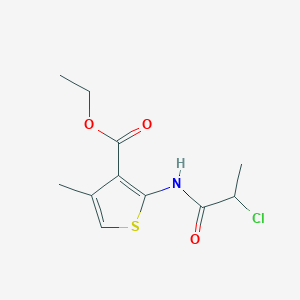
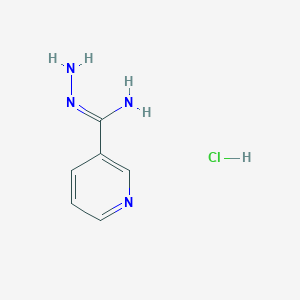
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)